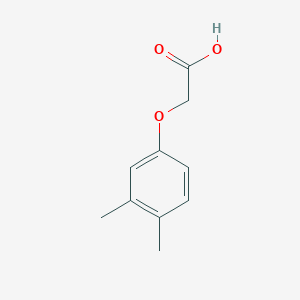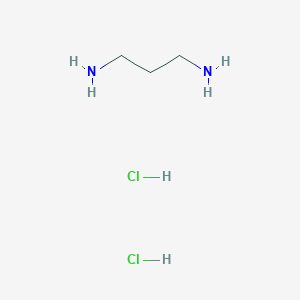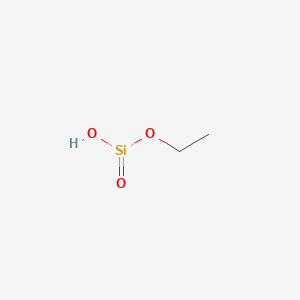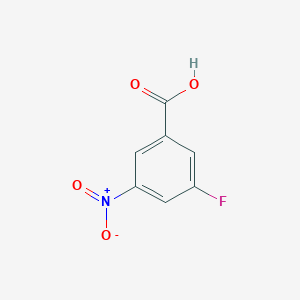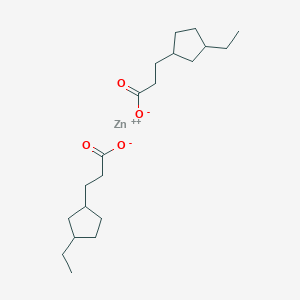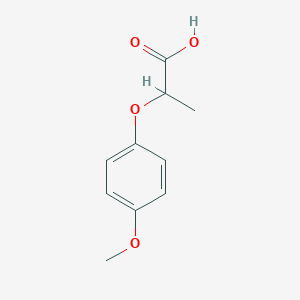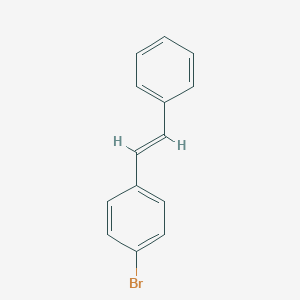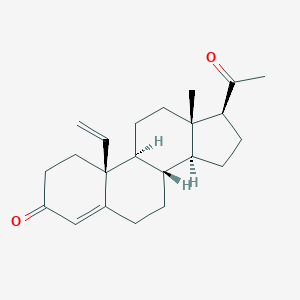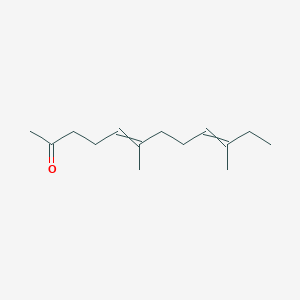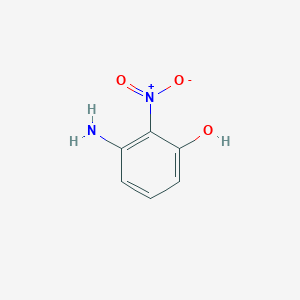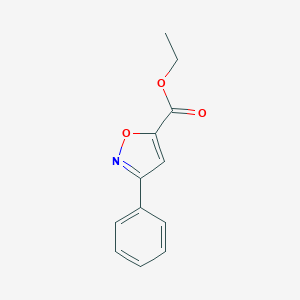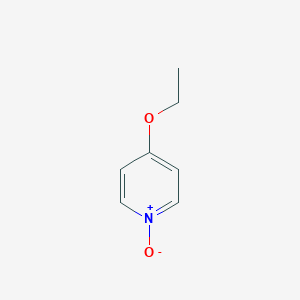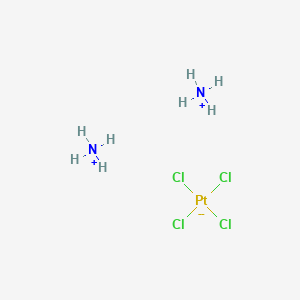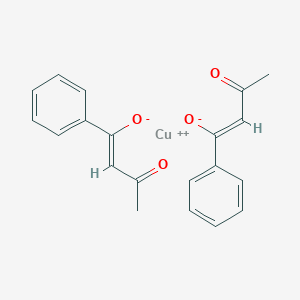
Triamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triamantane is a polycyclic hydrocarbon compound that has been extensively studied for its potential applications in various fields of science and technology. This compound is composed of three fused cyclohexane rings, which give it a unique structural and chemical properties. Triamantane has been synthesized by various methods, and its synthesis method plays a crucial role in determining its properties and applications.
Aplicaciones Científicas De Investigación
Triamantane has been extensively studied for its potential applications in various fields of science and technology, including materials science, medicinal chemistry, and nanotechnology. Triamantane has been shown to have strong antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Triamantane has also been studied for its potential applications in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of triamantane is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Triamantane has been shown to inhibit the production of ROS in vitro, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Triamantane has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. Triamantane has been shown to scavenge various ROS, including superoxide anion and hydroxyl radical, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-1β, which suggests that it may have anti-inflammatory activity. Triamantane has also been shown to modulate various immune responses, including the production of cytokines and chemokines, which suggests that it may have immunomodulatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triamantane has several advantages for lab experiments, including its stability, solubility, and low toxicity. Triamantane is highly stable under various conditions, which makes it suitable for long-term studies. Triamantane is also highly soluble in various solvents, which makes it easy to handle and manipulate in the lab. Triamantane has low toxicity, which makes it suitable for in vitro and in vivo studies. However, the main limitation of triamantane for lab experiments is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for triamantane research, including the development of new synthesis methods, the investigation of its potential applications in various fields of science and technology, and the elucidation of its mechanism of action. New synthesis methods for triamantane may lead to the development of new derivatives with unique properties and applications. The investigation of its potential applications in various fields of science and technology may lead to the development of new materials and drugs with unique properties and therapeutic benefits. The elucidation of its mechanism of action may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
Triamantane can be synthesized by various methods, including the Diels-Alder reaction, Birch reduction, and photochemical reactions. The Diels-Alder reaction involves the reaction of cyclopentadiene with a substituted cyclohexenone, followed by a thermal rearrangement to form triamantane. The Birch reduction involves the reduction of benzene with sodium metal in liquid ammonia, followed by a reaction with cyclopentadiene to form triamantane. Photochemical reactions involve the irradiation of a mixture of benzene and cyclopentadiene with ultraviolet light to form triamantane.
Propiedades
Número CAS |
13349-10-5 |
|---|---|
Nombre del producto |
Triamantane |
Fórmula molecular |
C18H24 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
heptacyclo[7.7.1.13,15.01,12.02,7.04,13.06,11]octadecane |
InChI |
InChI=1S/C18H24/c1-8-2-13-10-5-11-14-3-9-4-15(11)17(13)18(6-8,7-9)16(14)12(1)10/h8-17H,1-7H2 |
Clave InChI |
AMFOXYRZVYMNIR-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
SMILES canónico |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



